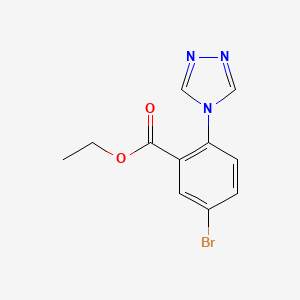
Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of benzoates, which are esters of benzoic acid. This compound features a bromine atom at the 5th position of the benzene ring and a triazole ring attached to the 2nd position. The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the following steps:
Esterification: The esterification of 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid results in the formation of the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(4H-1,2,4-triazol-4-yl)benzoate or 5-thio-2-(4H-1,2,4-triazol-4-yl)benzoate can be formed.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound’s triazole ring is known for its ability to interact with various biological targets, making it useful in the design of enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of the triazole moiety.
Industry: It is used in the development of agrochemicals and pharmaceuticals, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoate is primarily attributed to the triazole ring. The triazole moiety can form strong hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Similar Compounds:
- 5-bromo-2-(4H-1,2,4-triazol-4-yl)pyridine
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
Comparison: this compound is unique due to the presence of both the bromine atom and the ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C11H10BrN3O2 |
|---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
ethyl 5-bromo-2-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-5-8(12)3-4-10(9)15-6-13-14-7-15/h3-7H,2H2,1H3 |
InChI-Schlüssel |
JMSQDLMRHSVJQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)N2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


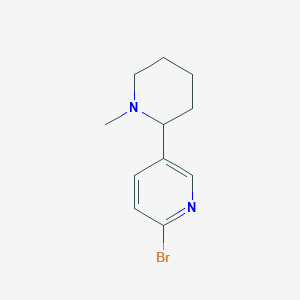

![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)
![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)
![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
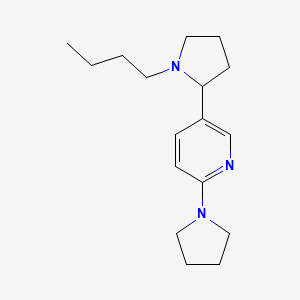
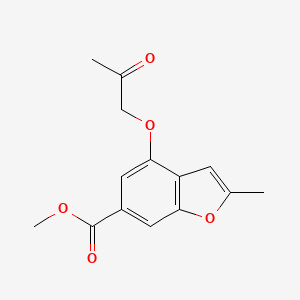
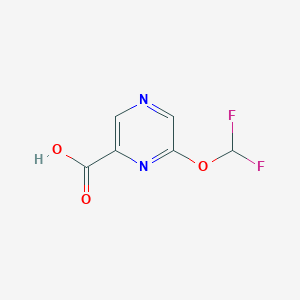



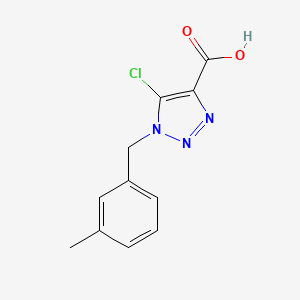
![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
